molecular formula C12H17NO2S B8737263 2-Cyclopentanesulfonyl-4-methyl-phenylamine

2-Cyclopentanesulfonyl-4-methyl-phenylamine

Cat. No.: B8737263
M. Wt: 239.34 g/mol
InChI Key: IIBVBCPRWUHKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentanesulfonyl-4-methyl-phenylamine is an organic compound that belongs to the class of sulfonamides It features a cyclopentane ring attached to a sulfonyl group, which is further connected to a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentanesulfonyl-4-methyl-phenylamine typically involves multiple steps. One common approach starts with the sulfonation of cyclopentane to introduce the sulfonyl group. This is followed by the attachment of the sulfonyl group to a 4-methyl-phenylamine through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentanesulfonyl-4-methyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Cyclopentanesulfonyl-4-methyl-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentanesulfonyl-4-methyl-phenylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentanesulfonyl-4-methyl-phenylamine is unique due to its combination of a cyclopentane ring with a sulfonyl-phenylamine structure.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-cyclopentylsulfonyl-4-methylaniline

InChI

InChI=1S/C12H17NO2S/c1-9-6-7-11(13)12(8-9)16(14,15)10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3

InChI Key

IIBVBCPRWUHKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)C2CCCC2

Origin of Product

United States

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